2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It suppresses the ERKs/RSK2 signaling pathway, which results in the inhibition of NF-κB transactivation activity .
Biochemical Pathways
The affected pathways are those regulated by extracellular signal-regulated kinases (ERKs). These are key signaling molecules in the regulation of cell proliferation, transformation, and cancer cell metastasis . The downstream effects include the suppression of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) production .
Pharmacokinetics
The compound is known to be soluble in chloroform , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also inhibits ERK1/2/RSK2 signaling-mediated IκBα phosphorylation at Ser32, resulting in the inhibition of NF-κB activation and cell migration .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that temperature and exposure to oxygen may affect the stability of the compound.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-27-16-7-5-15(6-8-16)25-22(17-12-30-13-18(17)24-25)23-21(26)11-14-4-9-19(28-2)20(10-14)29-3/h4-10H,11-13H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDXOMDAXLKUGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.